2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid
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Overview
Description
2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid is a complex organic compound that features a benzyl group, a thiophene ring, and a sulfonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid typically involves multiple steps. One common method starts with the thiophene ring, which is functionalized to introduce the sulfonylamino group. This can be achieved through a sulfonation reaction followed by amination. The benzyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the propanoic acid moiety is attached through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group results in sulfides .
Scientific Research Applications
2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-(thiophen-2-ylsulfonylamino)propanoic acid
- 2-Benzyl-3-(furan-3-ylsulfonylamino)propanoic acid
- 2-Benzyl-3-(pyridin-3-ylsulfonylamino)propanoic acid
Uniqueness
2-Benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid is unique due to the specific positioning of the thiophene ring and the sulfonylamino group, which can influence its reactivity and biological activity. The presence of the benzyl group also adds to its distinct chemical properties .
Properties
IUPAC Name |
2-benzyl-3-(thiophen-3-ylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c16-14(17)12(8-11-4-2-1-3-5-11)9-15-21(18,19)13-6-7-20-10-13/h1-7,10,12,15H,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLDNVADSUOITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CSC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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